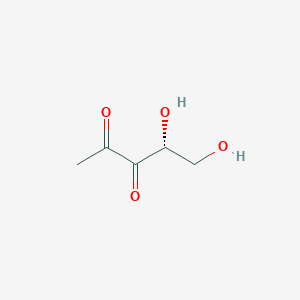
(R)-4,5-Dihydroxypentane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4,5-Dihydroxypentane-2,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microbial Communication and Quorum Sensing
Case Study : Research has demonstrated that DPD's role in quorum sensing significantly affects biofilm formation and virulence in pathogenic bacteria. For instance, studies have shown that manipulating DPD levels can alter the behavior of biofilms formed by Pseudomonas aeruginosa, impacting its pathogenicity and resistance to treatments .
Synthetic Chemistry Applications
Synthesis of Derivatives : DPD serves as a versatile building block in organic synthesis. Its structure allows for the creation of various derivatives through chemical modifications. For example, Ruthenium-catalyzed reactions have been employed to synthesize regioselective compounds from DPD, showcasing its utility in developing complex organic molecules .
Table 1: Synthesis Routes and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Ruthenium-catalyzed Azide-Alkyne | 1,4-Dioxane, reflux | 89 |
| Chlorination of Oximes | N-chlorosuccinimide | Varies |
| Hydrolysis of Protected DPD | Acidic conditions | >95 |
The ability to produce isotopically labeled versions of DPD enhances its application in mechanistic studies and tracking in biological systems .
Therapeutic Potential
Antimicrobial Properties : Emerging research indicates that DPD may possess antimicrobial properties. The compound's ability to interfere with quorum sensing mechanisms can be harnessed to develop novel antimicrobial agents that inhibit biofilm formation without exerting traditional antibiotic pressure .
Case Study : A study explored the effects of DPD derivatives on pathogenic fungi, demonstrating that certain modifications could enhance their efficacy against biofilms formed by Candida albicans. The findings suggest that targeting quorum sensing pathways could provide a new strategy for combating resistant infections .
Analytical Chemistry Applications
Detection Methods : Due to its instability and low ionization potential, direct detection of DPD poses challenges in analytical chemistry. However, derivatization techniques have been developed to quantify DPD in biological samples effectively. For instance, reacting DPD with specific reagents allows for its detection using LC-MS/MS techniques .
Analyse Des Réactions Chimiques
Hydration and Cyclization Equilibria
R-DPD exists in equilibrium with hydrated and cyclic forms due to its reactive diketone and diol groups:
Notes :
- Cyclic forms dominate in aqueous media, complicating isolation .
- Borate stabilizes the linear form via AI-2 complexation .
Reactivity with Nucleophiles
R-DPD undergoes nucleophilic additions due to its α,β-diketone system:
a. Reaction with Amines
- Product : Quinoxaline derivatives (via condensation with o-phenylenediamine).
- Yield : 72–89% under RuO₂/NaIO₄ catalysis .
- Application : Structural confirmation via NMR and crystallography .
b. Triazole Formation
- Reagents : Azides (e.g., benzyl azide) under Cu(I)-catalyzed click conditions.
- Product : 1,4-Disubstituted triazoles (regioselectivity >90%) .
- Conditions : CHCl₃/ACN/H₂O (1:1:1), 24 h, 25°C .
Enzymatic Phosphorylation
R-DPD interacts with ATP in bacterial signaling pathways:R DPD+ATPkinase 2R 2 hydroxy 3 4 dioxopentyl phosphate+ADP+H+
- Enzyme : Putative kinase (homolog of LuxP/LuxQ in Vibrio spp.) .
- Biological Role : Phosphorylated R-DPD modulates quorum-sensing pathways, albeit with lower activity than S-DPD .
Oxidative Degradation
R-DPD is sensitive to oxidative conditions:
- Agents : KIO₄, RuO₂, or O₂.
- Products : Short-chain carboxylic acids (e.g., acetic acid, glyoxylic acid) .
- Mechanism : C–C bond cleavage at diketone positions .
Biological Activity Comparison
Derivatization for Structural Studies
- Isoxazole Synthesis :
- Borate Complexation :
Stability and Storage
Propriétés
Numéro CAS |
188674-57-9 |
|---|---|
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
(4R)-4,5-dihydroxypentane-2,3-dione |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m1/s1 |
Clé InChI |
UYTRITJAZOPLCZ-SCSAIBSYSA-N |
SMILES |
CC(=O)C(=O)C(CO)O |
SMILES isomérique |
CC(=O)C(=O)[C@@H](CO)O |
SMILES canonique |
CC(=O)C(=O)C(CO)O |
Synonymes |
2,3-Pentanedione, 4,5-dihydroxy-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















